molecular formula C12H13NO5 B14616399 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one CAS No. 59515-97-8

5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14616399
CAS No.: 59515-97-8
M. Wt: 251.23 g/mol
InChI Key: KUNWPQPBPDULCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups, a nitro group, and a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into a naphthalene derivative.

    Methoxylation: Substitution of hydrogen atoms with methoxy groups.

    Reduction: Partial reduction to form the dihydronaphthalenone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the industrial protocols and equipment used.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Quinones, naphthoquinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or other substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.

    Redox Reactions: Participating in redox reactions that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group.

    2-Nitronaphthalene: Lacks the methoxy groups and dihydronaphthalenone core.

    1,4-Dimethoxynaphthalene: Lacks the nitro group and dihydronaphthalenone core.

Uniqueness

5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of methoxy, nitro, and dihydronaphthalenone functionalities, which confer distinct chemical and biological properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

59515-97-8

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

5,6-dimethoxy-2-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H13NO5/c1-17-10-6-4-7-8(12(10)18-2)3-5-9(11(7)14)13(15)16/h4,6,9H,3,5H2,1-2H3

InChI Key

KUNWPQPBPDULCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C(CC2)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.